Cas no 907208-90-6 (1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE)

1-(5-Fluoropyridin-2-yl)piperazine is a fluorinated heterocyclic compound featuring a pyridine core substituted with a fluorine atom at the 5-position and a piperazine moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances metabolic stability and bioavailability, while the piperazine group offers versatility in forming derivatives with tailored biological activity. Its well-defined reactivity profile allows for efficient functionalization, facilitating applications in drug discovery, particularly for CNS-targeting agents and kinase inhibitors. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE structure
907208-90-6 structure
Product Name:1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE
CAS No:907208-90-6
MF:C9H12FN3
MW:181.210084915161
CID:858385
PubChem ID:13713023
Update Time:2025-06-29

1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE Chemical and Physical Properties

Names and Identifiers

    • 1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE
    • 1-(5-fluoro-pyridin-2-yl)-piperazine
    • 1-(5-fluoropyridine-2-yl)piperazine
    • DTXSID80547423
    • CHEMBL4551821
    • EN300-125705
    • Z802823690
    • FT-0768012
    • SCHEMBL1594249
    • AKOS010565610
    • TS-02533
    • CS-0304883
    • GS0781
    • MFCD11656371
    • 907208-90-6
    • DTAOJTXARNSWRJ-UHFFFAOYSA-N
    • MDL: MFCD11656371
    • Inchi: 1S/C9H12FN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
    • InChI Key: DTAOJTXARNSWRJ-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C=C1)N1CCNCC1

Computed Properties

  • Exact Mass: 181.10200
  • Monoisotopic Mass: 181.10152556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • PSA: 28.16000
  • LogP: 1.02410

1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:907208-90-6)1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE
Order Number:A1093777
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:10
Price ($):855.0
Email:sales@amadischem.com

Additional information on 1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE

1-(5-Fluoropyridin-2-yl)piperazine (CAS No. 907208-90-6): A Structurally Distinctive Scaffold with Emerging Therapeutic Potential

The compound 1-(5-fluoropyridin-2-yl)piperazine, identified by CAS No. 907208-90-6, represents a unique chemical entity where a fluorinated pyridine moiety is covalently attached to a piperazine ring. This structural configuration combines the electronic properties of the electron-withdrawing 5-fluoropyridin substituent with the conformationally flexible piperazine backbone, creating a molecular framework highly amenable to functionalization and biological modulation. Recent advancements in medicinal chemistry have highlighted its potential in addressing unmet clinical needs across multiple therapeutic areas.

Structural analysis reveals that the 5-fluoro substitution on the pyridine ring introduces favorable physicochemical properties, including enhanced lipophilicity and metabolic stability. Computational docking studies published in the Journal of Medicinal Chemistry (2023) demonstrated that this fluorine atom facilitates π-stacking interactions with protein binding pockets, improving ligand efficiency by 18–24% compared to non-fluorinated analogs. The central piperazine ring further contributes to hydrogen bonding capacity through its two nitrogen atoms, enabling interactions with both hydrophilic and hydrophobic regions of target enzymes or receptors.

In oncology research, this compound has shown promising activity as a kinase inhibitor in preclinical models. A 2024 study in Cancer Research reported that derivatives of CAS No. 907208-90-6 selectively inhibit Aurora kinase A with IC₅₀ values as low as 1.3 nM, demonstrating superior potency over clinically used drugs like alisertib. The fluoropyridine group was identified as critical for binding pocket engagement through X-ray crystallography analysis, while the piperazine's flexibility allowed optimal positioning within the ATP-binding site.

Beyond oncology, recent investigations have explored its neuroprotective properties via modulation of NMDA receptor activity. Data from electrophysiological experiments in hippocampal neurons (published in Nature Communications, 2024) showed that 1-(5-fluoropyridin-2-yl)piperazine-based compounds reduce excitotoxicity by stabilizing receptor-gated ion channels without affecting basal synaptic transmission. This dual mechanism offers potential for treating neurodegenerative disorders such as Alzheimer's disease while minimizing off-target effects associated with traditional channel blockers.

Synthetic chemists have developed scalable routes leveraging microwave-assisted Suzuki-Miyaura cross-coupling strategies to access this scaffold efficiently. A process described in Green Chemistry (2023) achieved >95% yield using palladium catalysts under solvent-free conditions, significantly reducing environmental impact compared to conventional methods. The ability to functionalize both the pyridine and piperazine positions enables iterative optimization cycles for drug development programs.

In pharmacokinetic studies conducted on non-human primates, oral administration of this compound demonstrated favorable bioavailability (F = 47%) and plasma half-life (~8 hours), meeting key ADME criteria for chronic therapies. Metabolite profiling via LC/MS/MS revealed phase II conjugation pathways dominated by glucuronidation at the piperazine nitrogen atoms, suggesting reduced hepatotoxicity risks compared to substrates undergoing oxidative metabolism.

Clinical translation efforts are currently focused on developing prodrug derivatives to enhance blood-brain barrier penetration for central nervous system applications. Preclinical data from ongoing studies indicate that ester-linked prodrugs increase brain uptake by 3-fold while maintaining target engagement efficiency, as evidenced by PET imaging studies using radiolabeled analogs.

The unique combination of structural features - fluorinated aromatic substituent and flexible heterocyclic backbone - positions this compound class at the forefront of modern drug discovery paradigms emphasizing multitarget activity and optimal drug-like properties. Its documented success across diverse biological systems underscores its utility as a privileged scaffold for addressing complex disease mechanisms requiring multifaceted pharmacological intervention.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:907208-90-6)1-(5-FLUOROPYRIDIN-2-YL)PIPERAZINE
A1093777
Purity:99%
Quantity:10g
Price ($):855.0
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